molecular formula C8H16O B15227735 2,2,4-Trimethylpent-4-en-1-ol

2,2,4-Trimethylpent-4-en-1-ol

Cat. No.: B15227735
M. Wt: 128.21 g/mol
InChI Key: IPCBOHBHGXVTER-UHFFFAOYSA-N
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Description

2,2,4-Trimethylpent-4-en-1-ol is a branched unsaturated alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol (inferred from its structural isomer, 2,2,4-trimethylpent-3-en-1-ol) . The compound features a pent-4-en-1-ol backbone substituted with three methyl groups at positions 2, 2, and 4, creating steric effects that influence its reactivity and physical properties.

Properties

IUPAC Name

2,2,4-trimethylpent-4-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6-9/h9H,1,5-6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCBOHBHGXVTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,4-Trimethylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the alkylation of isobutene with isobutyraldehyde, followed by reduction. The reaction typically requires a catalyst such as sodium alkoxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 2,2,4-Trimethylpent-4-en-1-ol often involves continuous flow processes to enhance efficiency and safety. This method replaces traditional batch production, utilizing microchannel reactors to achieve better control over reaction parameters and improve economic benefits .

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields saturated alcohols.

    Substitution: Forms halides or esters depending on the substituent introduced.

Scientific Research Applications

2,2,4-Trimethylpent-4-en-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-Trimethylpent-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, influencing various physiological functions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of 2,2,4-trimethylpent-4-en-1-ol with related alcohols:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (°C) Key Features
2,2,4-Trimethylpent-4-en-1-ol C₈H₁₆O 128.21 Not reported Not available Branched structure; high steric hindrance
4-Methylpent-4-en-1-ol C₆H₁₂O 100.16 22508-64-1 Not reported Simpler structure; lower molecular weight
4,5,5-Triphenylpent-4-en-1-ol C₂₃H₂₂O 314.42 Not provided 131.9–133.1 (mp) Aromatic substituents; high melting point
5-(Dimethylamino)pent-2-en-1-ol C₇H₁₅NO 129.20 Not provided Not reported Amino group enhances pharmaceutical utility

Key Observations :

  • Aromatic vs. Aliphatic Substituents : 4,5,5-Triphenylpent-4-en-1-ol exhibits a significantly higher molecular weight and melting point due to aromatic rings, making it suitable for solid-phase synthesis .

Biological Activity

2,2,4-Trimethylpent-4-en-1-ol is an organic compound with notable structural characteristics that contribute to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.

Mechanisms of Biological Activity

Research suggests that 2,2,4-trimethylpent-4-en-1-ol may interact with various enzymes and receptors, potentially modulating biochemical pathways. The presence of the hydroxyl group indicates possible roles in influencing cell membrane integrity and acting as a signaling molecule.

Potential Biological Effects

  • Enzyme Interaction : The compound may bind to active sites on target proteins, affecting their function.
  • Cell Membrane Integrity : Its structure could influence lipid bilayer properties, impacting cell signaling and permeability.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities; thus, further studies are warranted to explore these effects in 2,2,4-trimethylpent-4-en-1-ol.

Enzyme Inhibition Studies

In vitro studies have suggested that 2,2,4-trimethylpent-4-en-1-ol may inhibit certain enzymes involved in metabolic pathways:

  • Study B : Focused on the inhibition of cytochrome P450 enzymes by unsaturated alcohols. Results indicated potential for 2,2,4-trimethylpent-4-en-1-ol to modulate drug metabolism.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
2,2,4-TrimethylpentaneC8H18Saturated hydrocarbon; no double bond
2-Penten-1-olC5H10OShorter carbon chain; unsaturated
2,4-Dimethylpentan-1-olC7H16ODifferent position of hydroxyl group

The unique structure of 2,2,4-trimethylpent-4-en-1-ol allows for diverse chemical modifications that enhance its utility in research and industry.

Future Directions in Research

Further investigations into the pharmacological properties of 2,2,4-trimethylpent-4-en-1-ol are essential to fully elucidate its biological activities. Areas for future research include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicological Studies : Evaluating potential adverse effects and establishing safe exposure levels.
  • Therapeutic Applications : Exploring potential uses in pharmaceuticals based on its biological activity.

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